Physical and chemical properties of 2-(4-Bromobutyl)oxirane
Physical and chemical properties of 2-(4-Bromobutyl)oxirane
An In-Depth Technical Guide to 2-(4-Bromobutyl)oxirane: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromobutyl)oxirane, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The molecule's unique structure, featuring both a reactive epoxide ring and a primary alkyl bromide, makes it a versatile building block for the synthesis of complex molecular architectures. This document details its physical and chemical properties, explores its core reactivity through mechanistic insights, presents protocols for its synthesis and subsequent reactions, and discusses its applications, particularly as a heterobifunctional crosslinker. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.
Introduction and Nomenclature
2-(4-Bromobutyl)oxirane is a valuable reagent characterized by two distinct reactive centers. This dual functionality allows for orthogonal or sequential chemical transformations, providing a strategic advantage in multi-step synthesis.
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IUPAC Name: 2-(4-bromobutyl)oxirane
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CAS Number: 21746-88-3
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Molecular Formula: C₆H₁₁BrO
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Synonyms: 6-Bromo-1,2-epoxyhexane
Molecular Structure:
Caption: Regioselectivity of Epoxide Ring-Opening.
Core Reactivity II: The Alkyl Bromide
The primary alkyl bromide is an excellent electrophile for standard SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. The reactivity follows the general trend for alkyl halides: I > Br > Cl. [1]This functional group is generally stable under the conditions used for epoxide ring-opening with many nucleophiles, allowing for a stepwise functionalization strategy.
Application as a Heterobifunctional Linker
The presence of two chemically distinct electrophilic sites makes 2-(4-Bromobutyl)oxirane an ideal heterobifunctional linker. Such linkers are crucial in drug discovery for tethering different molecular fragments. [][3]For example, one end can be attached to a targeting moiety (like an antibody fragment) and the other to a payload (like a cytotoxic drug), a common strategy in the design of Antibody-Drug Conjugates (ADCs). [3]
Caption: Workflow for using the compound as a linker.
Synthesis and Spectroscopic Analysis
Synthesis Protocol: Epoxidation of 6-Bromo-1-hexene
A common and effective method for synthesizing 2-(4-Bromobutyl)oxirane is the epoxidation of the corresponding alkene, 6-bromo-1-hexene. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation.
Step-by-Step Methodology:
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Dissolution: Dissolve 6-bromo-1-hexene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add m-CPBA (approx. 1.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 4-12 hours).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-(4-Bromobutyl)oxirane.
Spectroscopic Characterization
Verifying the structure and purity of the synthesized compound is essential. Below are the expected spectroscopic signatures.
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¹H NMR (Proton NMR):
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δ ~3.4 ppm (t, 2H): Protons on the carbon adjacent to the bromine (-CH₂ -Br). The triplet arises from coupling to the adjacent methylene group.
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δ ~2.9 ppm (m, 1H): Proton on the substituted carbon of the oxirane ring (-CH -O-).
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δ ~2.7 ppm & ~2.4 ppm (m, 2H): Diastereotopic protons on the terminal carbon of the oxirane ring (-CH₂ -O-).
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δ ~1.4-1.9 ppm (m, 6H): Protons of the three methylene groups in the butyl chain.
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¹³C NMR (Carbon NMR):
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δ ~52 ppm: Substituted carbon of the oxirane ring (C H-O-).
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δ ~47 ppm: Terminal carbon of the oxirane ring (C H₂-O-).
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δ ~33 ppm: Carbon adjacent to the bromine (C H₂-Br).
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δ ~25-32 ppm: Remaining three carbons of the butyl chain.
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IR (Infrared) Spectroscopy:
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~3050-2950 cm⁻¹: C-H stretching from the alkyl chain and epoxide ring.
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~1250 cm⁻¹: C-O-C asymmetric stretching (characteristic epoxide band).
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~850 cm⁻¹: C-O symmetric stretching (ring breathing) of the epoxide.
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~650-550 cm⁻¹: C-Br stretching. [4]
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Safety, Handling, and Storage
As with all reactive chemical reagents, proper safety protocols must be strictly followed.
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Hazards: Epoxides are classified as alkylating agents and should be considered potentially toxic and mutagenic. [5]Alkyl halides can be irritants and harmful upon inhalation or skin contact.
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Personal Protective Equipment (PPE): Always handle 2-(4-Bromobutyl)oxirane in a well-ventilated chemical fume hood. Wear appropriate PPE, including:
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Safety goggles or a face shield.
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Chemically resistant gloves (e.g., nitrile).
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A lab coat.
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Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [6]In case of accidental contact, wash the affected area immediately with copious amounts of water.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, and open flames. [7]Store away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.
Conclusion
2-(4-Bromobutyl)oxirane is a highly versatile bifunctional molecule with significant potential in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the strained epoxide ring and the primary alkyl bromide, allows for the strategic and sequential introduction of various functional groups. This makes it an invaluable tool for constructing complex molecules and for use as a heterobifunctional linker in applications such as antibody-drug conjugates. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, enables researchers to effectively harness its synthetic power.
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